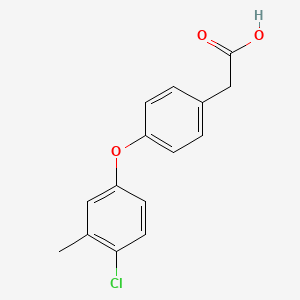2-(4-(4-Chloro-3-methylphenoxy)phenyl)acetic acid
CAS No.:
Cat. No.: VC16178037
Molecular Formula: C15H13ClO3
Molecular Weight: 276.71 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C15H13ClO3 |
|---|---|
| Molecular Weight | 276.71 g/mol |
| IUPAC Name | 2-[4-(4-chloro-3-methylphenoxy)phenyl]acetic acid |
| Standard InChI | InChI=1S/C15H13ClO3/c1-10-8-13(6-7-14(10)16)19-12-4-2-11(3-5-12)9-15(17)18/h2-8H,9H2,1H3,(H,17,18) |
| Standard InChI Key | GFDHBLNNQHZJPZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1)OC2=CC=C(C=C2)CC(=O)O)Cl |
Introduction
Structural Elucidation and Molecular Features
The compound features a central biphenyl ether structure, where one phenyl ring is substituted with chlorine and methyl groups at the 4- and 3-positions, respectively. The second phenyl ring is bonded to an acetic acid group via a methylene bridge. Key structural attributes include:
-
Molecular Formula: C₁₅H₁₃ClO₃
-
Molecular Weight: 276.716 g/mol
-
SMILES Notation: O=C(O)CC1=CC=C(C=C1)OC2=CC(C)=C(Cl)C=C2
The presence of electron-withdrawing (chloro) and electron-donating (methyl) groups on the aromatic ring creates a unique electronic environment, influencing reactivity and intermolecular interactions.
Synthetic Pathways
Williamson Ether Synthesis
A common route involves the reaction of 4-chloro-3-methylphenol with 4-bromophenylacetic acid under alkaline conditions. The reaction proceeds via nucleophilic substitution, forming the ether linkage:
Key Parameters:
Friedel-Crafts Acylation
An alternative method employs Friedel-Crafts acylation of 4-chloro-3-methylphenoxybenzene with chloroacetyl chloride in the presence of AlCl₃:
Optimization:
-
Solvent: Dichloromethane
-
Catalyst Loading: 1.2 equivalents
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, DMSO-d₆):
-
¹³C NMR (100 MHz, DMSO-d₆):
Infrared Spectroscopy (IR)
-
Peaks (cm⁻¹):
Mass Spectrometry
Physicochemical Properties
Research Gaps and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume